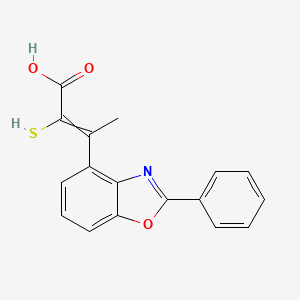
3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid is a complex organic compound characterized by its unique benzoxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the phenyl group and the sulfanylbutenoic acid moiety. Common reagents used in these reactions include phenylamine, acetic anhydride, and sulfur-containing compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, influencing their function and activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Phenyl-1,3-benzoxazol-4-yl)acetic acid
- 1-(2-Phenyl-1,3-benzoxazol-4-yl)ethan-1-one
Uniqueness
3-(2-Phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring structure, coupled with the sulfanylbutenoic acid moiety, makes it a versatile compound for various applications.
Properties
CAS No. |
60723-74-2 |
|---|---|
Molecular Formula |
C17H13NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(2-phenyl-1,3-benzoxazol-4-yl)-2-sulfanylbut-2-enoic acid |
InChI |
InChI=1S/C17H13NO3S/c1-10(15(22)17(19)20)12-8-5-9-13-14(12)18-16(21-13)11-6-3-2-4-7-11/h2-9,22H,1H3,(H,19,20) |
InChI Key |
GGYMKYJHUXKNOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)O)S)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















